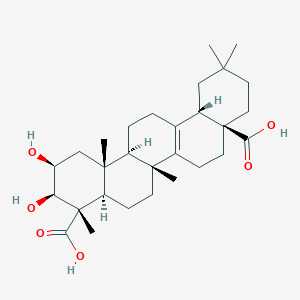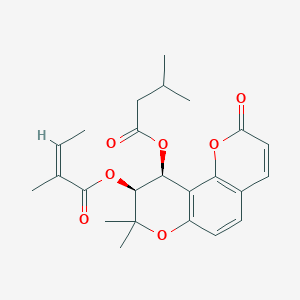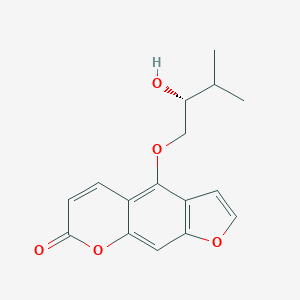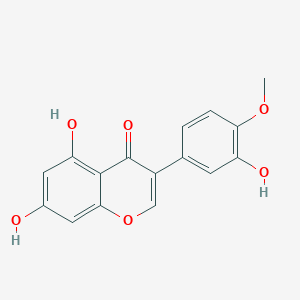
原花青素A2
描述
原花青素 A2 是一种原花青素,具体来说是一种 A 型原花青素二聚体。 它是一种多酚类化合物,存在于多种植物中,包括鳄梨、栗子、蔓越莓汁浓缩液、荔枝果皮、花生皮、金鸡纳树皮、肉桂树皮、乌尔维勒亚属和埃克迪桑特拉属 。原花青素 A2 以其抗氧化、抗炎和潜在的治疗特性而闻名。
科学研究应用
原花青素 A2 由于其生物活性,在科学研究中具有广泛的应用:
作用机制
原花青素 A2 通过多个分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
Proanthocyanidin A2 interacts with various enzymes, proteins, and other biomolecules. It is involved in important bioactivities, such as antioxidation . These flavonoids can reduce the risk of cardiovascular diseases, cancer, high blood pressure, hyperlipidemia, and diabetes .
Cellular Effects
Proanthocyanidin A2 has multiple pharmacological activities. It has been found to suppress cell viability and downregulate fibrosis-related factors induced by TGF-β1, suggesting Proanthocyanidin A2 suppresses the activation of hepatic stellate cells .
Molecular Mechanism
Proanthocyanidin A2 exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit TGF-β1-induced activation of hepatic stellate cells by activating the PPAR-γ/smad pathway .
Metabolic Pathways
Proanthocyanidin A2 is involved in the flavonoid biosynthesis pathway. This pathway generates many phenylalanine-derived components that are involved in secondary metabolism .
Subcellular Localization
It is known that the TT19 complex interacts with vesicles loaded with starter units through the combined activities of a UGT, the MATE transporter TT12, and the proton APTase TT13 .
准备方法
合成路线和反应条件: 原花青素 A2 可以通过使用 1,1-二苯基-2-苦基肼自由基在中性条件下对原花青素 B2 进行自由基氧化来合成 。该方法通过引入额外的黄烷间键,将 B 型原花青素转化为 A 型。
工业生产方法: 原花青素 A2 的工业生产通常涉及从天然来源中提取。 例如,可以使用丙酮/水混合物从荔枝果皮中提取原花青素,然后使用乙酸乙酯和 Sephadex LH20 柱吸附,并用乙醇洗脱辅助 。这种方法确保从植物材料中有效地分离出原花青素 A2。
化学反应分析
反应类型: 原花青素 A2 会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 原花青素 A2 可以使用自由基引发剂(如 1,1-二苯基-2-苦基肼自由基)进行氧化.
还原: 还原反应通常涉及使用还原剂,例如硼氢化钠。
取代: 取代反应可以在酸性或碱性条件下发生,具体取决于所需的产物。
主要产物: 这些反应形成的主要产物包括原花青素 A2 的各种衍生物,这些衍生物可能表现出不同的生物活性。和特性。
相似化合物的比较
原花青素 A2 由于其特定的二聚体结构和额外的黄烷间键,在原花青素中是独一无二的。类似的化合物包括:
原花青素 A1: 另一种 A 型原花青素二聚体,具有类似的抗氧化特性。
原花青素 B1、B2、B3: B 型原花青素,其黄烷间键和生物活性不同.
原花青素 C1: 具有独特结构和功能特性的三聚体原花青素.
原花青素 A2 因其强大的生物活性及其调节多种分子途径的能力而脱颖而出,使其成为各种科学和工业应用中一种有价值的化合物。
属性
IUPAC Name |
(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-LSBOWGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904175 | |
| Record name | Proanthocyanidin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41743-41-3 | |
| Record name | Proanthocyanidin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proanthocyanidin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


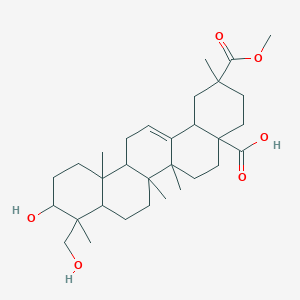
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
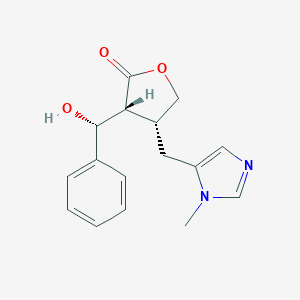
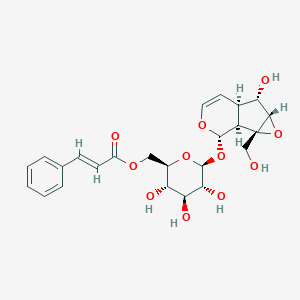

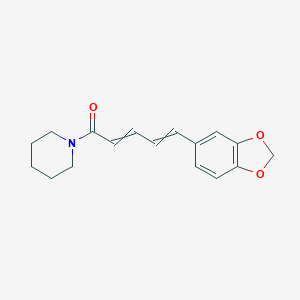
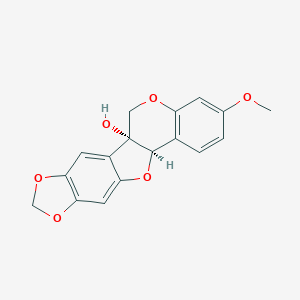
![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)

